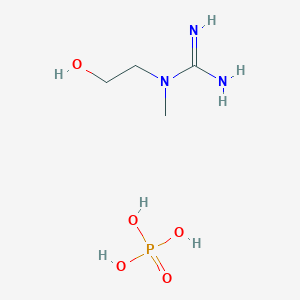
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid is a chemical compound that features a guanidine group substituted with a hydroxyethyl and a methyl group, along with a dihydrogen phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid typically involves the reaction of 1-methylguanidine with 2-chloroethanol in the presence of a base, followed by phosphorylation with phosphoric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: A polar solvent such as water or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Control: Automated systems to control temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1-methylguanidine dihydrogen phosphate.
Reduction: Formation of 1-(2-aminoethyl)-1-methylguanidine dihydrogen phosphate.
Substitution: Formation of various substituted guanidine derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the guanidine group can interact with negatively charged residues. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyethyl)-1-methylguanidine phosphate
- 1-(2-Hydroxyethyl)-1-methylguanidine sulfate
- 1-(2-Hydroxyethyl)-1-methylguanidine nitrate
Uniqueness
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C4H14N3O5P |
|---|---|
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-1-methylguanidine;phosphoric acid |
InChI |
InChI=1S/C4H11N3O.H3O4P/c1-7(2-3-8)4(5)6;1-5(2,3)4/h8H,2-3H2,1H3,(H3,5,6);(H3,1,2,3,4) |
Clé InChI |
CIRFYLARDGPSMV-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=N)N.OP(=O)(O)O |
SMILES canonique |
CN(CCO)C(=N)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















